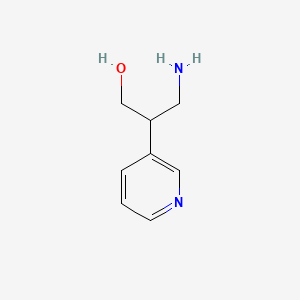

3-amino-2-(pyridin-3-yl)propan-1-ol

Vue d'ensemble

Description

Beta-(Aminomethyl)-3-pyridineethanol is an organic compound that features a pyridine ring substituted with an aminomethyl group and an ethanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-(pyridin-3-yl)propan-1-ol typically involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and ammonia in the presence of a reducing agent. This process, known as reductive amination, results in the formation of the aminomethyl group attached to the pyridine ring. The ethanol group can be introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and purity.

Types of Reactions:

Oxidation: Beta-(Aminomethyl)-3-pyridineethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of pyridinecarboxylic acids or aldehydes.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Beta-(Aminomethyl)-3-pyridineethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-amino-2-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.

Comparaison Avec Des Composés Similaires

Beta-(Aminomethyl)-2-pyridineethanol: Similar structure but with the aminomethyl group at the 2-position.

Beta-(Aminomethyl)-4-pyridineethanol: Similar structure but with the aminomethyl group at the 4-position.

Beta-(Aminomethyl)-3-pyridinepropanol: Similar structure but with a propanol group instead of ethanol.

Uniqueness: Beta-(Aminomethyl)-3-pyridineethanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Activité Biologique

3-Amino-2-(pyridin-3-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group, a hydroxyl group, and a pyridine ring. This combination allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 178.22 g/mol. Its structure facilitates multiple chemical reactions, such as oxidation and reduction, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the pyridine ring can engage in π–π stacking interactions with aromatic residues. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Antimicrobial Activity:

- Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

2. Anti-inflammatory Properties:

- The compound has been investigated for its potential anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition:

- It acts as an enzyme inhibitor, modulating pathways crucial in disease processes. This characteristic is particularly relevant in the context of cancer research, where enzyme inhibition can lead to reduced tumor growth.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy

- A study evaluated the compound's efficacy against bacterial pathogens. The Minimum Inhibitory Concentration (MIC) was determined for various strains, revealing that the compound had MIC values ranging from 6.25 to 12.5 µg/mL against Staphylococcus aureus, comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

- Another investigation focused on the anti-inflammatory potential of the compound in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokine production upon treatment with varying concentrations of the compound.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-29-4 | |

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.